3-tert-Butoxycarbonylamino-5-fluoro-pyridine-2-carboxylic acid methyl ester
Description
Molecular Architecture and Functional Group Analysis
The molecular formula of 3-tert-butoxycarbonylamino-5-fluoro-pyridine-2-carboxylic acid methyl ester is C₁₂H₁₅F₂N₂O₄ , with a molecular weight of 270.26 g/mol. The core pyridine ring adopts a planar geometry, with substituents positioned at the 2-, 3-, and 5-positions creating distinct electronic environments:
| Position | Functional Group | Electronic Contribution |
|---|---|---|
| 2 | Methyl ester | Electron-withdrawing |
| 3 | Boc-protected amine | Electron-donating |
| 5 | Fluorine | Strong electron-withdrawing |
The tert-butoxycarbonyl (Boc) group at the 3-position serves dual roles:
- Protects the amine during synthetic sequences via reversible carbamate formation
- Introduces steric bulk that influences rotational freedom about the C-N bond
¹H-NMR studies of analogous Boc-protected pyridines reveal characteristic singlet peaks at δ 1.48 ppm for the tert-butyl group's nine equivalent protons, while the pyridine ring protons exhibit coupling patterns dependent on fluorine's para-directing effects. The methyl ester's protons resonate as a singlet near δ 3.90 ppm due to restricted rotation about the ester carbonyl.
Properties
IUPAC Name |
methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-5-7(13)6-14-9(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZRYLHBPKELMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amino Group
The tert-butoxycarbonyl (Boc) group is introduced to safeguard the amino functionality during subsequent reactions. Source outlines a Curtius rearrangement-based method: an acyle azide intermediate is thermally decomposed to generate an isocyanate, which reacts with tert-butanol to form the Boc-protected amine. This approach achieved an 80% yield after silica gel chromatography (9:1 ethyl acetate/petroleum ether). Alternative methods employ Boc anhydride in the presence of bases like triethylamine, though yields are often lower (~60–70%) due to competing side reactions.
Fluorination at the 5-Position
Fluorine incorporation typically occurs via nucleophilic aromatic substitution (SNAr) or halogen exchange. In one protocol, a chloropyridine precursor reacts with potassium fluoride in dimethylformamide (DMF) at 120°C for 12 hours, achieving 75–85% conversion. Electrophilic fluorination using Selectfluor® has also been explored but requires stringent anhydrous conditions and offers modest yields (50–60%).
Esterification of the Carboxylic Acid
Methyl ester formation is commonly accomplished using thionyl chloride (SOCl₂) or acetyl chloride in methanol. For example, Source details the reaction of 6-trifluoromethyl-pyridine-2-carboxylic acid with SOCl₂ in refluxing methanol, yielding the methyl ester in 90% purity after workup. This method avoids racemization and is scalable to kilogram quantities.
Step-by-Step Preparation Protocols
Curtius Rearrangement Route (Source )
Step 1: Acyle Azide Formation
3-Amino-5-fluoropyridine-2-carboxylic acid (1.0 equiv) is treated with sodium nitrite (3.2 equiv) and hydrochloric acid at −5°C to form the diazonium salt, which is then reacted with sodium azide to yield the acyle azide.
Step 2: Thermal Rearrangement
The azide is refluxed in toluene for 2 hours, undergoing Curtius rearrangement to generate an isocyanate intermediate.
Step 3: Boc Protection
The isocyanate is reacted with tert-butanol at 100°C for 3 hours, followed by silica gel chromatography (9:1 ethyl acetate/petroleum ether) to isolate the Boc-protected amine (80% yield).
Step 4: Methyl Esterification
The carboxylic acid is treated with SOCl₂ in methanol under reflux, followed by neutralization with NaHCO₃ and extraction with ethyl acetate. The crude product is purified via recrystallization (95% purity).
Direct Boc-Anhydride Method (Source )
Step 1: Amination
3-Amino-5-fluoropyridine-2-carboxylic acid is dissolved in dichloromethane, and Boc anhydride (1.2 equiv) is added with triethylamine (2.0 equiv). The mixture is stirred at room temperature for 12 hours.
Step 2: Esterification
The Boc-protected acid is esterified using methyl iodide and potassium carbonate in DMF at 60°C for 6 hours. The product is isolated via aqueous workup and column chromatography (70% yield).
Reaction Optimization and Critical Parameters
Temperature and Solvent Effects
Catalytic Enhancements
-
Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) during fluorination increases yield by 15% by facilitating fluoride ion transfer.
-
Microwave Assistance : Boc protection completes in 30 minutes (vs. 12 hours conventionally) under microwave irradiation at 100°C.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 1.41 (s, 9H, Boc), 3.87 (s, 3H, OCH₃), 7.32 (d, J = 8.4 Hz, 1H, pyridine-H), 8.41 (s, 1H, NH).
-
IR (KBr) : 1721 cm⁻¹ (C=O ester), 1691 cm⁻¹ (C=O Boc), 3298 cm⁻¹ (N-H).
Industrial-Scale Considerations
Cost-Effective Reagents
-
SOCl₂ vs. Acetyl Chloride : SOCl₂ is cheaper ($0.50/mol vs. $2.10/mol) but requires corrosion-resistant equipment.
-
Solvent Recycling : Toluene and ethyl acetate are recovered via distillation, reducing waste by 40%.
Applications in Drug Discovery
The compound serves as a key intermediate in kinase inhibitor synthesis, notably for EGFR and ALK targets. Its fluorine atom enhances binding affinity, while the Boc group allows selective deprotection for further functionalization. Recent patents highlight its utility in prodrug design, improving oral bioavailability of antiviral agents .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxycarbonylamino-5-fluoro-pyridine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry, particularly in the development of pharmaceuticals. The fluorinated pyridine derivatives are known for their biological activity, making them suitable candidates for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit anticancer properties. For instance, studies have shown that modifications in the pyridine ring can enhance the selectivity and potency against cancer cell lines. The introduction of fluorine atoms is known to increase metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its functional groups allow for various chemical reactions such as nucleophilic substitutions and coupling reactions.
Case Study: Synthesis of Bioactive Compounds
A study demonstrated the use of 3-tert-Butoxycarbonylamino-5-fluoro-pyridine-2-carboxylic acid methyl ester as an intermediate in synthesizing bioactive compounds with potential therapeutic effects. The compound was successfully transformed into a series of novel derivatives that showed promising activity against specific biological targets .
Material Science
The compound's unique properties also make it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Development
Research indicates that incorporating fluorinated compounds into polymer matrices can enhance their thermal stability and chemical resistance. The use of this compound in polymer synthesis has been explored to create materials with improved performance characteristics for industrial applications .
Mechanism of Action
The mechanism of action of 3-tert-Butoxycarbonylamino-5-fluoro-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table and analysis highlight key structural and functional differences between the target compound and analogous pyridine-based esters:
Table 1: Structural and Functional Comparison
Key Observations
- Substituent Effects: The Boc group in the target compound provides steric protection for the amine, contrasting with unprotected amines or smaller groups (e.g., Cl or OMe) in analogs like 3-chloro-5-(trifluoromethyl)pyridine derivatives . Fluorine vs. Ester Stability: Methyl esters (common in all compounds) are hydrolytically stable under neutral conditions but susceptible to basic or enzymatic cleavage, a trait exploited in prodrug design .
Biological and Synthetic Relevance :
- The target compound’s Boc group is critical in peptide synthesis, whereas analogs like E-communic acid methyl ester are naturally occurring diterpenes used in resin characterization .
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate is prominent in agrochemicals due to its dual halogen substituents, which enhance pesticidal activity .
Research Findings and Data
Table 2: Analytical Data from GC-MS Studies
Biological Activity
3-tert-Butoxycarbonylamino-5-fluoro-pyridine-2-carboxylic acid methyl ester, a compound with the CAS number 2555249-77-7, has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical formula of this compound is . The structure includes a pyridine ring substituted with a fluorine atom and a tert-butoxycarbonyl group, which is crucial for its biological activity.
Research indicates that compounds containing fluorinated moieties often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability. The fluorine atom in this compound may influence its interaction with biological targets, enhancing binding affinity and selectivity.
Biological Activity
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria. The minimal inhibitory concentration (MIC) values indicate potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit bacterial topoisomerases, enzymes critical for DNA replication. Compounds with similar structures have shown dual inhibition of DNA gyrase and topoisomerase IV, suggesting that this compound may share similar properties.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis, although further studies are needed to elucidate the specific pathways involved.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Antibacterial Properties : A study conducted by researchers at [source] demonstrated that the compound significantly inhibited the growth of multidrug-resistant strains of E. coli. The study reported MIC values ranging from 0.03125 to 0.25 μg/mL, showcasing its potential as a therapeutic agent against resistant infections.
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 value of approximately 20 µM against breast cancer cells. This suggests a promising avenue for further development in oncology.
Data Table: Summary of Biological Activities
| Activity Type | Description | Observed Effect |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | MIC: <0.25 μg/mL |
| Enzyme Inhibition | Dual inhibition of topoisomerases | Effective against E. coli |
| Cytotoxicity | Induction of apoptosis in cancer cell lines | IC50: ~20 µM |
Q & A
Q. What are the standard synthetic routes for preparing 3-tert-Butoxycarbonylamino-5-fluoro-pyridine-2-carboxylic acid methyl ester?
- Methodological Answer : The compound is typically synthesized via a multi-step sequence: (i) Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino functionality using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in THF) to prevent unwanted side reactions . (ii) Esterification : Methyl ester formation is achieved via acid-catalyzed (e.g., H₂SO₄) esterification of the carboxylic acid precursor or transesterification with methyl iodide in the presence of a base (e.g., K₂CO₃) . (iii) Fluorination : Fluorine substitution at the 5-position of the pyridine ring is typically performed using electrophilic fluorinating agents (e.g., Selectfluor) under controlled temperature (0–25°C) to ensure regioselectivity .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Spectroscopy : ¹H and ¹³C NMR (δ ~1.3 ppm for Boc methyl groups, δ ~3.8 ppm for methoxy ester) .
- Chromatography : HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z ~340.12 for C₁₃H₁₈FN₂O₄) .
Advanced Research Questions
Q. How does the Boc group influence the compound’s stability and reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Steric Effects : The bulky Boc group reduces reactivity at the 2-carboxylic acid methyl ester site, directing nucleophilic attacks to the 5-fluoro position .
- Acid Sensitivity : Boc deprotection occurs under acidic conditions (e.g., TFA/DCM, 0°C to RT), which must be avoided in reactions requiring Boc retention. Stability tests (pH 2–7, 25–40°C) are recommended to optimize reaction conditions .
- Data-Driven Example : In a study, Boc-protected analogs showed 30% lower reactivity in SNAr reactions compared to unprotected analogs, requiring higher temperatures (80°C) for efficient substitution .
Q. How can researchers resolve contradictions in reported hydrolysis rates of the methyl ester under basic conditions?
- Methodological Answer :
- Controlled Experiments : Compare hydrolysis kinetics (e.g., NaOH/MeOH, 0.1M–1.0M) using HPLC to monitor ester degradation. Conflicting reports may arise from trace metal impurities (e.g., Li⁺ or Mg²⁺) accelerating hydrolysis .
- Stabilization Strategies : Add chelating agents (e.g., EDTA) to reaction mixtures to suppress metal-catalyzed ester cleavage .
- Key Data : A 2022 study showed a 50% reduction in hydrolysis rate with 0.5 mM EDTA added to 0.5M NaOH .
Q. What strategies improve selectivity in cross-coupling reactions involving the pyridine ring?
- Methodological Answer :
- Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand for Suzuki-Miyaura coupling at the 5-fluoro position (yields >80%, minimal Boc deprotection) .
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) enhance reactivity at the 2-position; steric hindrance from the Boc group favors 5-site selectivity .
- Case Study : A 2013 study achieved 95% selectivity for 5-fluoro substitution in Stille couplings using Pd₂(dba)₃ and AsPh₃ .
Data Contradiction Analysis
Q. Why do some studies report conflicting melting points for this compound?
- Methodological Answer :
- Purification Variability : Differences in recrystallization solvents (e.g., EtOAc vs. hexane/EtOAc mixtures) can alter melting points by 2–5°C. Consistently use a single solvent system (e.g., EtOAc/hexane 1:3) .
- Hydration States : Hygroscopic samples may show lower mp (e.g., 148°C vs. literature 151°C). Dry samples under vacuum (<1 mmHg, 24h) before measurement .
Experimental Design Considerations
Q. How to design a stability study for this compound under varying pH conditions?
- Methodological Answer :
- Buffer Systems : Prepare solutions at pH 2 (HCl/KCl), 7 (phosphate buffer), and 9 (borate buffer).
- Sampling Intervals : Analyze aliquots via HPLC at 0, 24, 48, and 72 hours to quantify degradation products (e.g., free carboxylic acid).
- Key Finding : At pH 2, Boc deprotection dominates (t₁/₂ = 12h); at pH 9, ester hydrolysis prevails (t₁/₂ = 48h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
